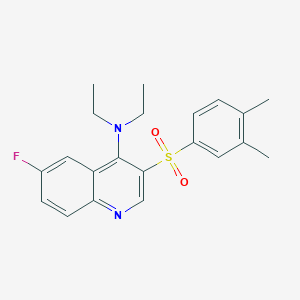
3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinoline derivative, which is a type of nitrogen-containing heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a quinoline ring, a sulfonyl group attached to a dimethylphenyl group, and a diethylamine group. These functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Amines, like the diethylamine group in this compound, can undergo various reactions such as alkylation, acylation, and sulfonation . The sulfonyl group can also participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group might increase its acidity, and the diethylamine group could make it a base .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Diversity-Oriented Synthesis : A method was described for the efficient generation of 1,2-dihydroisoquinolin-3(4H)-imines through a copper(I)-catalyzed reaction involving (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine, yielding products in good to excellent yields under mild conditions (Chen et al., 2011).
- Three Derivatives of 4-Fluoro-5-Sulfonylisoquinoline : This study provided structural insights into derivatives of 4-fluoroisoquinoline-5-sulfonyl, demonstrating the influence of sulfonyl groups on the molecular conformation and highlighting the potential for creating targeted molecular structures (Ohba et al., 2012).
- Cascade Synthesis of 3-Arylsulfonylquinolines : A novel synthetic route for 3-arylsulfonylquinoline derivatives was developed, utilizing tert-butyl hydroperoxide for cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, offering a straightforward approach to forming C-S bonds and quinoline rings in one step (Zhang et al., 2016).
Biological Applications and Materials Science
- Novel Organic Light-Emitting Device Applications : Investigation into red-emissive fluorophores based on 1,8-naphthalimide derivatives showcased their potential in organic light-emitting diodes (OLEDs), emphasizing the role of specific molecular structures in achieving desired photophysical characteristics (Luo et al., 2015).
- Binding and Inhibitory Potency : A study comparing the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase revealed insights into the molecular interactions and potency variations between sulfones and their sulfonamide counterparts, providing a basis for further pharmacological exploration (Grunewald et al., 2006).
Advanced Materials
- Polymer Electrolytes for Fuel-Cell Applications : Research on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes highlighted the synthesis method and the resulting materials' promising properties for fuel-cell applications, underscoring the importance of molecular design in developing high-performance materials (Kim et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2S/c1-5-24(6-2)21-18-12-16(22)8-10-19(18)23-13-20(21)27(25,26)17-9-7-14(3)15(4)11-17/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITMALDTUPXJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

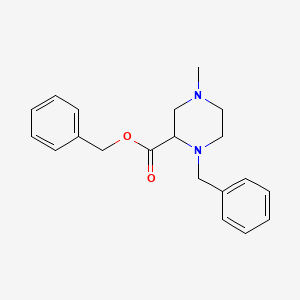
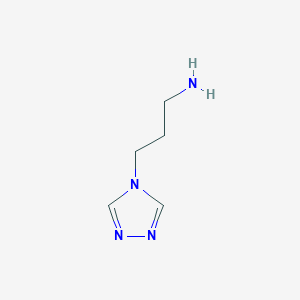

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2714211.png)


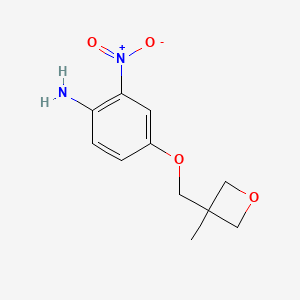
![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)
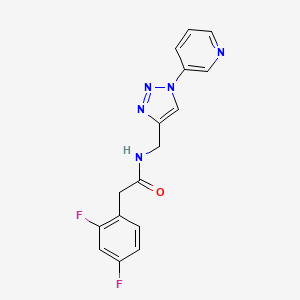

![5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714224.png)
![2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2714226.png)
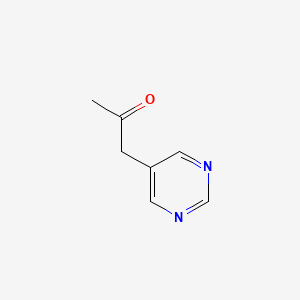
![Methyl 2-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]acetate](/img/structure/B2714229.png)